molecular formula C15H20N6O2 B12378433 1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one

1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one

Cat. No.: B12378433
M. Wt: 316.36 g/mol
InChI Key: OPHDFABOUWVUBL-UHFFFAOYSA-N
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Description

1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, an azetidine ring, and a prop-2-en-1-one moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 4-amino-1-tert-butylpyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as an azetidine derivative, under specific reaction conditions.

    Attachment of the Prop-2-en-1-one Moiety: This step involves the reaction of the intermediate compound with a suitable reagent, such as an acylating agent, to introduce the prop-2-en-1-one moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

1-[3-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H20N6O2/c1-5-10(22)20-6-9(7-20)23-14-11-12(16)17-8-18-13(11)21(19-14)15(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H2,16,17,18)

InChI Key

OPHDFABOUWVUBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)OC3CN(C3)C(=O)C=C)N

Origin of Product

United States

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